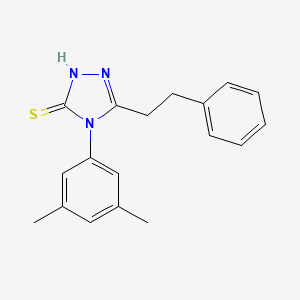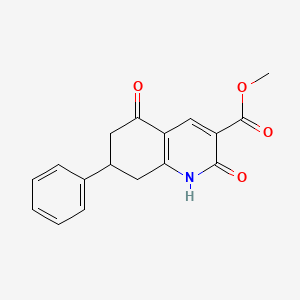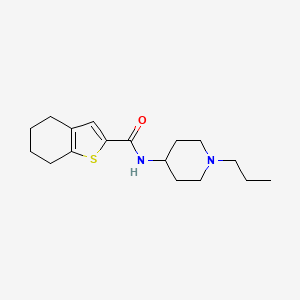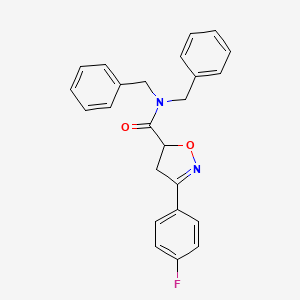![molecular formula C17H23N3O B4732324 4-butyl-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B4732324.png)
4-butyl-N-[3-(1H-imidazol-1-yl)propyl]benzamide
Übersicht
Beschreibung
4-butyl-N-[3-(1H-imidazol-1-yl)propyl]benzamide, also known as BIM-1, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BIM-1 is a benzamide derivative that acts as a potent and selective inhibitor of the protein kinase CK2, which plays a crucial role in many cellular processes, including cell proliferation, differentiation, and apoptosis.
Wirkmechanismus
4-butyl-N-[3-(1H-imidazol-1-yl)propyl]benzamide exerts its effects by selectively inhibiting the activity of CK2, which is a serine/threonine protein kinase that is involved in the regulation of many cellular processes. CK2 has been implicated in the regulation of cell cycle progression, DNA repair, transcription, and translation. By inhibiting CK2, this compound disrupts these processes and induces cell death or reduces cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, depending on the cell type and context. For example, this compound has been found to induce apoptosis in cancer cells by activating the caspase cascade and disrupting mitochondrial function. In addition, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines by blocking the activation of NF-κB and AP-1 transcription factors. Furthermore, this compound has been shown to protect neurons from oxidative stress by activating the Nrf2/ARE pathway and reducing the production of reactive oxygen species.
Vorteile Und Einschränkungen Für Laborexperimente
4-butyl-N-[3-(1H-imidazol-1-yl)propyl]benzamide has several advantages for lab experiments, including its high potency and selectivity for CK2, its ability to induce cell death or reduce cell proliferation, and its potential applications in cancer, inflammation, and neurodegenerative diseases. However, this compound also has some limitations, including its potential toxicity and off-target effects, its limited solubility in aqueous solutions, and its dependence on the cell type and context for its effects.
Zukünftige Richtungen
There are several future directions for research on 4-butyl-N-[3-(1H-imidazol-1-yl)propyl]benzamide, including the development of more potent and selective CK2 inhibitors, the investigation of the molecular mechanisms underlying its effects on cancer, inflammation, and neurodegenerative diseases, and the evaluation of its potential therapeutic applications in preclinical and clinical studies. In addition, the use of this compound in combination with other drugs or therapies may enhance its efficacy and reduce its toxicity.
Wissenschaftliche Forschungsanwendungen
4-butyl-N-[3-(1H-imidazol-1-yl)propyl]benzamide has been widely used in scientific research to investigate the role of CK2 in various biological processes, including cancer, inflammation, and neurodegenerative diseases. For example, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and reducing cell proliferation. In addition, this compound has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Furthermore, this compound has been shown to protect neurons from oxidative stress and prevent the accumulation of misfolded proteins in models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
4-butyl-N-(3-imidazol-1-ylpropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-2-3-5-15-6-8-16(9-7-15)17(21)19-10-4-12-20-13-11-18-14-20/h6-9,11,13-14H,2-5,10,12H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZSMMHNSTHRHRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)NCCCN2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-({4-[(4-tert-butylphenyl)sulfonyl]-1-piperazinyl}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4732241.png)

![9-tert-butyl-2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4732264.png)
![2-{[4-allyl-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4732272.png)
![1-[(4-tert-butylbenzyl)oxy]-3-(3,4-dimethoxyphenyl)-2(1H)-quinoxalinone 4-oxide](/img/structure/B4732278.png)
![N-(4-fluorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea](/img/structure/B4732279.png)


![N-(4-ethoxyphenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4732308.png)
![5-[2-(4-bromo-1H-pyrazol-1-yl)-1-methylethyl]-4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4732320.png)
![N-(6-chloro-1,3-benzothiazol-2-yl)-1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4732322.png)
![3-[4-(3,4-dimethylphenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B4732323.png)

![1-{2-[(2-methoxyethyl)thio]benzoyl}indoline](/img/structure/B4732334.png)
